1,2-Dioxeto[3,4-b]benzofuran,2a,7b-dihydro-4-methoxy-2a,7b-dimethyl-
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Overview
Description
1,2-Dioxeto[3,4-b]benzofuran,2a,7b-dihydro-4-methoxy-2a,7b-dimethyl- is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of benzofurans, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1,2-Dioxeto[3,4-b]benzofuran,2a,7b-dihydro-4-methoxy-2a,7b-dimethyl- involves several steps, typically starting with the preparation of the benzofuran core. This can be achieved through cyclization reactions involving appropriate precursors. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,2-Dioxeto[3,4-b]benzofuran,2a,7b-dihydro-4-methoxy-2a,7b-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
1,2-Dioxeto[3,4-b]benzofuran,2a,7b-dihydro-4-methoxy-2a,7b-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1,2-Dioxeto[3,4-b]benzofuran,2a,7b-dihydro-4-methoxy-2a,7b-dimethyl- involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, influencing cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Compared to other benzofuran derivatives, 1,2-Dioxeto[3,4-b]benzofuran,2a,7b-dihydro-4-methoxy-2a,7b-dimethyl- is unique due to its dioxeto group, which imparts distinct chemical properties. Similar compounds include:
- 2a,7b-Dihydro-4-methoxybenzofuran
- 2a,7b-Dimethylbenzofuran
- 4-Methoxybenzofuran
These compounds share some structural similarities but differ in their functional groups and overall reactivity, making 1,2-Dioxeto[3,4-b]benzofuran,2a,7b-dihydro-4-methoxy-2a,7b-dimethyl- a unique entity in its class .
Properties
CAS No. |
128753-88-8 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-methoxy-2a,7b-dimethyldioxeto[3,4-b][1]benzofuran |
InChI |
InChI=1S/C11H12O4/c1-10-7-5-4-6-8(12-3)9(7)13-11(10,2)15-14-10/h4-6H,1-3H3 |
InChI Key |
CKRNPDKZKRGKBN-UHFFFAOYSA-N |
SMILES |
CC12C3=C(C(=CC=C3)OC)OC1(OO2)C |
Canonical SMILES |
CC12C3=C(C(=CC=C3)OC)OC1(OO2)C |
Origin of Product |
United States |
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